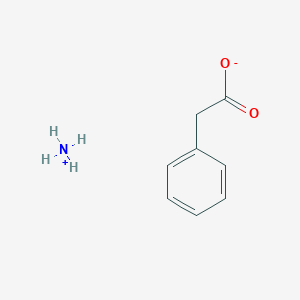
Benzeneacetic acid, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, ammonium salt, also known as ammonium phenylacetate, is an organic compound with the molecular formula C(_8)H(_8)O(_2)·NH(_3). It is a derivative of benzeneacetic acid, where the carboxylic acid group is neutralized by ammonium. This compound is notable for its applications in various fields, including pharmaceuticals and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, ammonium salt can be synthesized through the neutralization of benzeneacetic acid with ammonium hydroxide. The reaction typically involves dissolving benzeneacetic acid in water and gradually adding ammonium hydroxide until the pH reaches neutrality. The solution is then evaporated to yield the ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar neutralization processes but with more controlled conditions to ensure purity and yield. The reaction is often carried out in large reactors with precise temperature and pH control to optimize the formation of the ammonium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming benzeneacetic acid derivatives or further oxidized products.
Reduction: Reduction reactions are less common but can lead to the formation of benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are often employed under acidic conditions.
Major Products:
Oxidation: Benzeneacetic acid derivatives or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated or nitrated benzeneacetic acid derivatives.
科学的研究の応用
Benzeneacetic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is employed in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood.
作用機序
The primary mechanism of action of benzeneacetic acid, ammonium salt in medical applications involves the formation of phenylacetyl-CoA, which reacts with glutamine to form phenylacetylglutamine. This compound is then excreted, thereby reducing ammonia levels in the
生物活性
Benzeneacetic acid, ammonium salt (also known as ammonium benzoate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₈H₉NO₂
- Molecular Weight : 155.16 g/mol
- CAS Number : 1926-43-4
Biological Activity Overview
This compound exhibits various biological activities, particularly in antimicrobial and antifungal applications. Its effectiveness stems from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against different microorganisms:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 | |
| Pseudomonas aeruginosa | 10 |
The compound's mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death.
2. Antifungal Activity
Research indicates that this compound exhibits antifungal properties, particularly against pathogenic fungi. A study demonstrated its efficacy in inhibiting the growth of Candida species, which are common causes of opportunistic infections in immunocompromised patients.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, causing permeability changes that lead to cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
- Biofilm Disruption : Benzeneacetic acid has been noted to reduce biofilm formation by bacteria, which is crucial for treating chronic infections.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical trial investigated the use of this compound as a topical antiseptic in wound care. Patients with infected wounds were treated with a solution containing the compound. Results indicated a significant reduction in bacterial load within 48 hours, showcasing its potential as an effective antiseptic agent.
Case Study 2: Fungal Infections in Immunocompromised Patients
A study focused on patients undergoing chemotherapy found that benzeneacetic acid could effectively reduce fungal colonization in the oral cavity. Patients treated with the compound showed improved outcomes compared to those receiving standard antifungal therapy.
特性
CAS番号 |
7188-16-1 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
azane;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3 |
InChIキー |
PQILKFQDIYPBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[NH4+] |
正規SMILES |
C1=CC=C(C=C1)CC(=O)O.N |
Key on ui other cas no. |
7188-16-1 |
関連するCAS |
103-82-2 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















